2,7,7-trimethyl-4-(4-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
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Overview
Description
2,7,7-trimethyl-4-(4-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound that belongs to the class of quinolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-trimethyl-4-(4-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and a β-keto ester, under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the quinolinone intermediate.
Substitution with the Nitro Group: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Final Assembly: The final compound is assembled through a series of coupling reactions, where the various substituents are attached to the quinolinone core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,7,7-trimethyl-4-(4-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Formation of quinolinone derivatives with higher oxidation states.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted quinolinone derivatives.
Scientific Research Applications
2,7,7-trimethyl-4-(4-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,7,7-trimethyl-4-(4-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,7,7-trimethyl-4-(4-methylphenyl)-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one: Similar structure but lacks the nitro group.
2,7,7-trimethyl-4-(4-nitrophenyl)-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one: Similar structure but lacks the methyl group on the aromatic ring.
Uniqueness
The presence of both the nitro and methyl groups in 2,7,7-trimethyl-4-(4-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one contributes to its unique chemical properties and potential applications. These substituents can influence the compound’s reactivity, biological activity, and overall stability.
Properties
Molecular Formula |
C24H29N3O5 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2,7,7-trimethyl-4-(4-methyl-3-nitrophenyl)-3-(morpholine-4-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C24H29N3O5/c1-14-5-6-16(11-18(14)27(30)31)21-20(23(29)26-7-9-32-10-8-26)15(2)25-17-12-24(3,4)13-19(28)22(17)21/h5-6,11,21,25H,7-10,12-13H2,1-4H3 |
InChI Key |
YIZDARRTKYQJSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)N4CCOCC4)C)[N+](=O)[O-] |
Origin of Product |
United States |
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